molecular formula C19H18Cl2N4OS B299657 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone

Cat. No. B299657
M. Wt: 421.3 g/mol
InChI Key: DMBDSVAUFNAKHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized through various methods and has been extensively studied for its potential applications in the field of medicine and biochemistry.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of various enzymes and signaling pathways. It has also been suggested that this compound may modulate the expression of various genes involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, this compound has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone is its potential use as a therapeutic agent for various diseases. However, there are also some limitations associated with its use in lab experiments. This compound has been found to exhibit low solubility in water, which may limit its bioavailability. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its therapeutic effects.

Future Directions

There are several future directions for the study of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone. One potential direction is the investigation of its potential use as an anticancer agent. Further studies are needed to elucidate its mechanism of action and optimize its therapeutic effects. Another potential direction is the development of more efficient synthesis methods for this compound. This may involve the use of alternative reagents or catalysts to improve the yield and purity of the final product. Overall, the study of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone holds great promise for the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone has been achieved through various methods. One of the most common methods involves the reaction of 2,4,6-trimethylbenzaldehyde with 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The resulting product is then oxidized using hydrogen peroxide to yield the final compound.

Scientific Research Applications

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone has been extensively studied for its potential applications in the field of medicine and biochemistry. This compound has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied for its potential use as an anticancer agent. In addition, this compound has been investigated for its potential use in the treatment of diabetes, cardiovascular diseases, and neurodegenerative disorders.

properties

Product Name

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone

Molecular Formula

C19H18Cl2N4OS

Molecular Weight

421.3 g/mol

IUPAC Name

2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone

InChI

InChI=1S/C19H18Cl2N4OS/c1-10-6-11(2)17(12(3)7-10)16(26)9-27-19-24-23-18(25(19)22)14-5-4-13(20)8-15(14)21/h4-8H,9,22H2,1-3H3

InChI Key

DMBDSVAUFNAKHL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

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